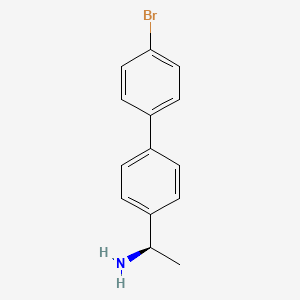
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide is a complex organic compound that combines the structural features of phenothiazine and triphenylphosphonium iodide. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antihistaminic, and antimuscarinic effects . The triphenylphosphonium moiety is often used to target mitochondria due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix .
Preparation Methods
The synthesis of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide typically involves the reaction of 10-ethyl-10H-phenothiazine-3-carbaldehyde with triphenylphosphine in the presence of an iodinating agent. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Scientific Research Applications
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a probe in studying electron transfer processes.
Biology: The compound’s ability to target mitochondria makes it useful in studying mitochondrial function and dynamics.
Industry: The compound can be used in the development of materials with specific electronic properties, such as in dye-sensitized solar cells
Mechanism of Action
The mechanism of action of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide involves its accumulation in the mitochondrial matrix due to the positive charge of the triphenylphosphonium moiety. This allows the compound to interact with mitochondrial components, potentially affecting mitochondrial respiration and inducing oxidative stress. The phenothiazine part of the molecule can interact with various enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
Similar compounds to ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide include other phenothiazine derivatives and triphenylphosphonium compounds. For example:
Phenothiazine derivatives: These include chlorpromazine and promethazine, which are used as antipsychotic and antihistaminic agents, respectively.
Triphenylphosphonium compounds: These include MitoQ and SkQ1, which are used as mitochondrial-targeted antioxidants
The uniqueness of this compound lies in its combination of phenothiazine’s biological activity with the mitochondrial-targeting ability of triphenylphosphonium, making it a versatile compound for various scientific and medical applications .
Properties
Molecular Formula |
C33H29INPS |
|---|---|
Molecular Weight |
629.5 g/mol |
IUPAC Name |
(10-ethylphenothiazin-3-yl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C33H29NPS.HI/c1-2-34-30-20-12-13-21-32(30)36-33-24-26(22-23-31(33)34)25-35(27-14-6-3-7-15-27,28-16-8-4-9-17-28)29-18-10-5-11-19-29;/h3-24H,2,25H2,1H3;1H/q+1;/p-1 |
InChI Key |
MZLDBLXKVZRJTK-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC6=CC=CC=C61.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



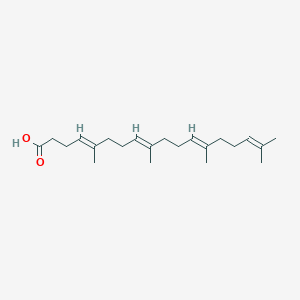
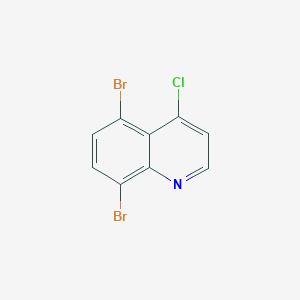
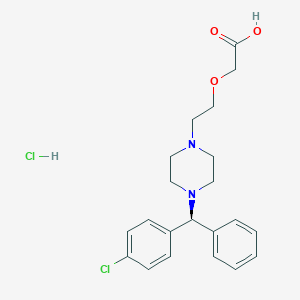
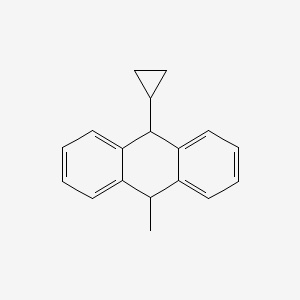
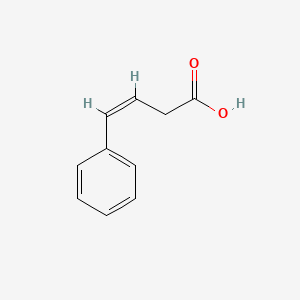

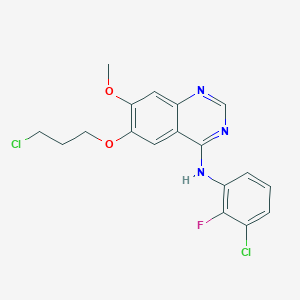
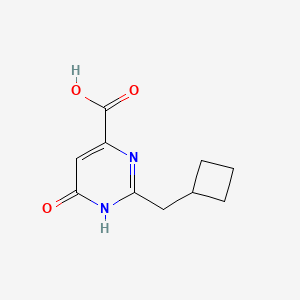
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
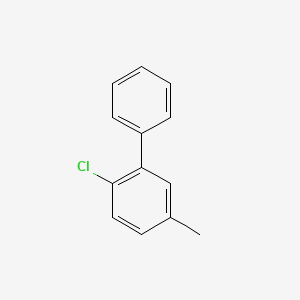
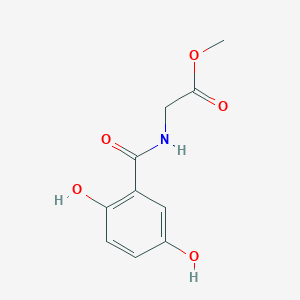
![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
